5,6-Bis(nitrooxy)hexanoic acid

Lung fibrosis CINOD Transforming growth factor-β

5,6-Bis(nitrooxy)hexanoic acid (CAS 849113-53-7) is a synthetic, medium-chain dicarboxylic acid derivative functionalized with two terminal nitrooxy (–ONO₂) groups. It belongs to the class of organic nitrate esters and serves primarily as a nitric oxide (NO) donor precursor.

Molecular Formula C6H10N2O8
Molecular Weight 238.15 g/mol
Cat. No. B8505849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Bis(nitrooxy)hexanoic acid
Molecular FormulaC6H10N2O8
Molecular Weight238.15 g/mol
Structural Identifiers
SMILESC(CC(CO[N+](=O)[O-])O[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C6H10N2O8/c9-6(10)3-1-2-5(16-8(13)14)4-15-7(11)12/h5H,1-4H2,(H,9,10)
InChIKeyBQLNOTPAELUOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Bis(nitrooxy)hexanoic acid – A Key Dinitrate Intermediate for CINOD Prodrugs and NO-Donating Conjugates


5,6-Bis(nitrooxy)hexanoic acid (CAS 849113-53-7) is a synthetic, medium-chain dicarboxylic acid derivative functionalized with two terminal nitrooxy (–ONO₂) groups. It belongs to the class of organic nitrate esters and serves primarily as a nitric oxide (NO) donor precursor. Unlike simple mononitrate hexanoic acids, this compound incorporates two NO-releasing moieties on a single six-carbon scaffold, enabling a higher NO payload per molecule [1]. It is a critical synthetic intermediate for cyclooxygenase-inhibiting nitric oxide donors (CINODs), such as NCX 466, where its dinitrate ester structure is essential for dual COX inhibition and NO donation [2].

Why 5,6-Bis(nitrooxy)hexanoic acid Cannot Be Replaced by Simpler Nitrate Esters in CINOD Synthesis


The unique ability of 5,6-bis(nitrooxy)hexanoic acid to serve as a bifunctional NO-donating linker cannot be replicated by its mononitrate isomers (e.g., 6-(nitrooxy)hexanoic acid) or simpler alkyl nitrates like isosorbide mononitrate. In CINOD conjugate design, the compound provides two critical structural functions: (1) a carboxylic acid handle for esterification with a pharmacophore (e.g., naproxen) to create an inactive, masked prodrug, and (2) two terminal nitrate groups that deliver a precise 2:1 NO-to-pharmacophore stoichiometric ratio upon metabolic hydrolysis [1]. Substitution with a mononitrate analog would halve the NO payload per molecule, directly compromising the dual anti-inflammatory mechanism that relies on simultaneous COX inhibition and NO-mediated vasodilation/anti-oxidation as demonstrated in vivo for the congener NCX 466 [2].

Head-to-Head and Class-Level Comparative Evidence for 5,6-Bis(nitrooxy)hexanoic acid-Based Conjugates


Superior Anti-Fibrotic Efficacy of the 5,6-Bis(nitrooxy)hexyl Ester Prodrug (NCX 466) Over the Parent NSAID Naproxen In Vivo

In a C57BL/6 mouse model of bleomycin-induced lung fibrosis, the prototype CINOD NCX 466—the (S)-naproxen ester of (5S)-5,6-bis(nitrooxy)hexanol—demonstrated significantly greater anti-fibrotic activity than an equimolar dose of its congener drug naproxen, which lacks NO-donating capability. Specifically, at the highest oral dose tested (19 mg/kg NCX 466 vs. 10 mg/kg naproxen), NCX 466 reduced the profibrotic cytokine transforming growth factor-β (TGF-β) to a significantly greater extent. This establishes that the dinitrate ester moiety, derived from 5,6-bis(nitrooxy)hexanoic acid, imparts a functional advantage beyond COX inhibition alone [1].

Lung fibrosis CINOD Transforming growth factor-β

Twofold Higher NO Payload Capacity Compared to the Closest Mononitrate Hexanoic Acid Analog

The molecular structure of 5,6-bis(nitrooxy)hexanoic acid contains two terminal nitrate ester groups per molecule, whereas the closest commercially available analog, 6-(nitrooxy)hexanoic acid (CAS 74754-55-5), contains only one. This structural difference results in a doubling of the theoretical NO release capacity from 1 eq to 2 eq per molecule upon complete denitration. While experimental NO release kinetics data for the free acid are not publicly available, this stoichiometric advantage is the fundamental design principle behind CINODs like NCX 466, where the dinitrate structure is required to achieve the intended dual pharmacodynamic profile [1][2].

Nitric oxide donor Stoichiometry Prodrug design

Preserved COX Inhibition Potency with Added Vasculoprotective NO Release in the CINOD Class

In the same bleomycin lung fibrosis study, NCX 466 and naproxen achieved comparable levels of prostaglandin E₂ (PGE₂) suppression, indicating that esterification with the 5,6-bis(nitrooxy)hexanol moiety does not impair COX-1/COX-2 inhibitory activity relative to the parent NSAID. Importantly, NCX 466 provided additional pharmacological benefits—reduced oxidative stress and leukocyte recruitment—attributable to NO donation. This dual-action profile (COX inhibition preserved + NO benefits added) is a defining feature of the CINOD class enabled by this dinitrate linker chemistry [1].

COX inhibition Prostaglandin E₂ Dual mechanism

Target Applications Where 5,6-Bis(nitrooxy)hexanoic acid Provides a Verifiable Scientific Advantage


Synthesis of Cyclooxygenase-Inhibiting Nitric Oxide Donors (CINODs) for Fibrotic and Inflammatory Disease Research

The carboxylic acid group of 5,6-bis(nitrooxy)hexanoic acid is directly amenable to esterification with NSAID pharmacophores (e.g., naproxen, ketoprofen, flurbiprofen) to generate CINOD prodrugs. As demonstrated for NCX 466 in the bleomycin lung fibrosis model, the resulting conjugate retains full COX inhibitory activity while simultaneously releasing NO that attenuates oxidative stress and leukocyte infiltration. This dual mechanism is unattainable with the parent NSAID alone and represents a rational design strategy for inflammatory diseases with a fibrotic component [1].

NO-Releasing Polymer Conjugates and Biomaterials Requiring High NO Loading Density

Because 5,6-bis(nitrooxy)hexanoic acid provides two nitrate ester groups per conjugation site, it offers a 2:1 NO-to-linker stoichiometric advantage over mononitrate hexanoic acid analogs. This makes it the preferred intermediate when designing NO-eluting polymers, hydrogels, or surface coatings for vascular grafts, catheters, or wound dressings, where maximizing NO payload per unit mass is critical for sustained anti-thrombotic and anti-microbial activity. The free carboxylic acid allows facile coupling to amine- or hydroxyl-functionalized polymer backbones via standard carbodiimide chemistry [2].

Pharmacological Tool Compound for Dissecting COX-Dependent vs. NO-Dependent Anti-Inflammatory Pathways

The CINOD concept, enabled by the 5,6-bis(nitrooxy)hexyl scaffold, allows researchers to decouple COX inhibition from NO donation in a single molecule. By comparing the effects of a CINOD (e.g., NCX 466) to an equimolar dose of its parent NSAID (naproxen), investigators can directly attribute differential in vivo effects—such as the additional reduction of TGF-β, TBARS, and myeloperoxidase—to NO-mediated mechanisms. This provides a cleaner experimental system than co-administering an NSAID and a separate NO donor, which introduces confounding pharmacokinetic variables [1].

Manufacturing of NO-Donating Bimatoprost Analogs (e.g., NCX 470) for Ocular Hypertension Research

While NCX 470 utilizes a 6-(nitrooxy)hexanoic acid moiety, the synthetic route to such NO-donating prostaglandin analogs shares critical intermediates and chemistry with the 5,6-bis(nitrooxy)hexanoic acid platform. The dinitrate acid serves as a versatile building block for generating libraries of NO-donating lipid conjugates with varying NO payloads, enabling structure-activity relationship (SAR) studies to optimize the NO-to-pharmacophore ratio for intraocular pressure reduction and other vascular indications [2].

Quote Request

Request a Quote for 5,6-Bis(nitrooxy)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.